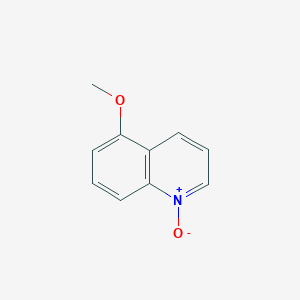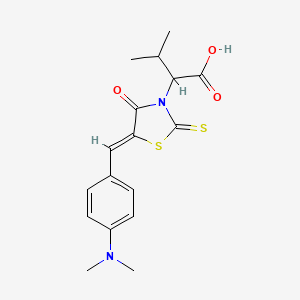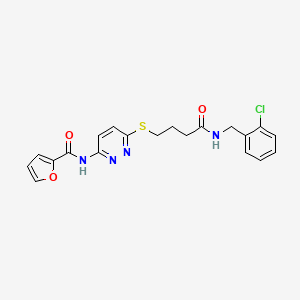
N-(3,4-dichlorophenyl)-3-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3,4-dichlorophenyl)-3-methoxybenzenesulfonamide” is likely a synthetic organic compound. The “N-(3,4-dichlorophenyl)” part suggests the presence of a nitrogen atom bonded to a phenyl ring with two chlorine atoms at the 3rd and 4th positions. The “3-methoxybenzenesulfonamide” part suggests a benzenesulfonamide group with a methoxy group at the 3rd position .
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic features of sulfonamides and dichlorophenyl groups. The exact structure would depend on the specific positions of these groups in the molecule .Chemical Reactions Analysis
As a sulfonamide, this compound might undergo reactions typical for this class of compounds, such as hydrolysis, acylation, or displacement of the sulfonamide group . The presence of the dichlorophenyl group might also influence its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, sulfonamides are solid at room temperature and have moderate solubility in water .Scientific Research Applications
- DCPMBS is structurally related to other chlorinated phenyl compounds like triclocarban (TCC) . TCC, an antimicrobial agent found in consumer products, accumulates in biosolids after wastewater treatment.
- Soil TCC half-life is estimated to be around 287.5 days .
- DCPMBS shares similarities with diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), an herbicide that inhibits photosynthesis .
Environmental Fate and Soil Persistence
Herbicide and Photosynthesis Inhibition
Crystal Structure Optimization
Safety and Hazards
Like all chemicals, handling this compound would require appropriate safety measures. It’s important to use personal protective equipment and follow good laboratory practices. Specific safety data would depend on various factors including the compound’s reactivity, toxicity, and environmental impact .
Future Directions
Mechanism of Action
Target of Action
N-(3,4-dichlorophenyl)-3-methoxybenzenesulfonamide is an allosteric modulator of the A3 adenosine receptor (AR) . The A3 AR is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including inflammation and pain .
Mode of Action
This compound enhances the efficacy of agonists at the A3 AR by binding to a distinct site on the receptor, separate from the orthosteric ligand binding site . This allosteric modulation results in an increased maximal efficacy of the A3 AR agonists, while slightly reducing their potency .
Biochemical Pathways
The A3 AR is involved in various biochemical pathways, including the regulation of adenylate cyclase activity, modulation of intracellular calcium levels, and activation of mitogen-activated protein kinases . By enhancing the efficacy of A3 AR agonists, N-(3,4-dichlorophenyl)-3-methoxybenzenesulfonamide can potentially influence these pathways and their downstream effects.
Pharmacokinetics
Similar compounds are known to have good oral bioavailability and are metabolized primarily in the liver
Result of Action
The modulation of A3 AR activity by N-(3,4-dichlorophenyl)-3-methoxybenzenesulfonamide can result in various cellular effects, depending on the specific physiological context. For example, enhanced A3 AR signaling can lead to anti-inflammatory effects in certain tissues .
Action Environment
The action of N-(3,4-dichlorophenyl)-3-methoxybenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the surrounding medium can affect the compound’s stability and efficacy . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, can potentially interact with this compound and alter its effects.
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-19-10-3-2-4-11(8-10)20(17,18)16-9-5-6-12(14)13(15)7-9/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFINHXMMEWXJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-3-methoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2450394.png)
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2450395.png)
![4-(3-fluoro-4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2450396.png)

![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2450398.png)



![N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2450404.png)
![Lithium;2-[2-(2-acetamidoethylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2450405.png)



